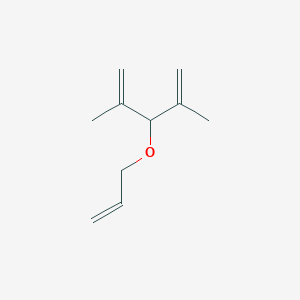
1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)-
Vue d'ensemble
Description
1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)-, also known as isoeugenol, is a natural organic compound commonly found in plants such as basil, cinnamon, and nutmeg. It is widely used in the food and fragrance industries due to its pleasant aroma and flavor. In recent years, isoeugenol has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in various physiological processes. For example, 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
Isoeugenol has been shown to exert various biochemical and physiological effects. In vitro studies have demonstrated that 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- in lab experiments is its availability and low cost. Additionally, 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- is relatively stable and has a long shelf life. However, one limitation of using 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- is its low solubility in water, which can make it difficult to prepare solutions of the desired concentration.
Orientations Futures
There are several potential future directions for research on 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)-. One area of interest is the development of new antibiotics based on the antimicrobial properties of 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)-. Additionally, further studies are needed to elucidate the mechanism of action of 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- and its potential therapeutic applications in various diseases. Finally, the use of 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- as a natural food preservative is an area that requires further investigation.
Applications De Recherche Scientifique
Isoeugenol has been found to exhibit a range of therapeutic properties such as antioxidant, anti-inflammatory, and antimicrobial activities. Studies have shown that 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- can inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. Additionally, 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
2,4-dimethyl-3-prop-2-enoxypenta-1,4-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-7-11-10(8(2)3)9(4)5/h6,10H,1-2,4,7H2,3,5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWPUZCAYBVLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(=C)C)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457160 | |
| Record name | 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- | |
CAS RN |
214264-78-5 | |
| Record name | 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



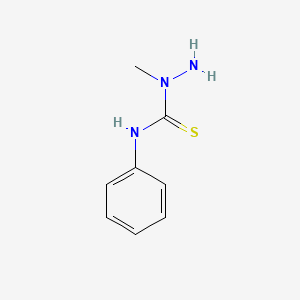
![Dibenzo[a,e][8]annulene-5,11(6h,12h)-dione](/img/structure/B3049574.png)
![(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3049575.png)
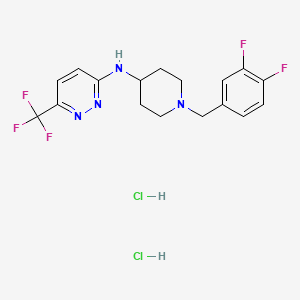
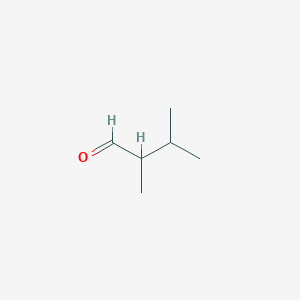
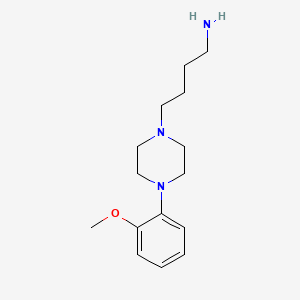
![(3S)-3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)morpholine](/img/structure/B3049580.png)
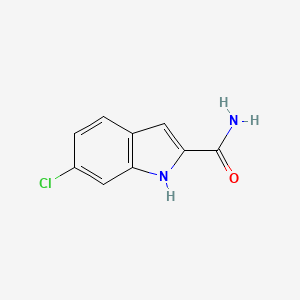
![1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3049583.png)
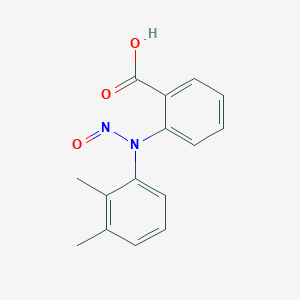



![Butanedioic acid, [(acetylamino)methylene]-](/img/structure/B3049594.png)